molecular formula C9H22NO3P B14433552 Phosphonic acid, (1-aminopentyl)-, diethyl ester CAS No. 77526-42-2

Phosphonic acid, (1-aminopentyl)-, diethyl ester

Cat. No.: B14433552
CAS No.: 77526-42-2
M. Wt: 223.25 g/mol
InChI Key: WCYBMPJEJRBOMP-UHFFFAOYSA-N
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Description

Phosphonic acid, (1-aminopentyl)-, diethyl ester is an organic compound with the molecular formula C9H22NO3P It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by an aminopentyl group and two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, (1-aminopentyl)-, diethyl ester can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate aminopentyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the diethyl phosphite acts as the nucleophile attacking the halide.

Industrial Production Methods

Industrial production of phosphonic acid derivatives often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in these processes include diethyl phosphite, aminopentyl halides, and bases such as sodium hydroxide or potassium carbonate.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (1-aminopentyl)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen atoms, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

Phosphonic acid, (1-aminopentyl)-, diethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex phosphonic acid derivatives.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphonic acid, (1-aminopentyl)-, diethyl ester involves its interaction with specific molecular targets. The aminopentyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ester groups may also play a role in the compound’s overall activity by affecting its solubility and stability.

Comparison with Similar Compounds

Phosphonic acid, (1-aminopentyl)-, diethyl ester can be compared with other similar compounds such as:

  • Phosphonic acid, (1-aminopentyl)-, dimethyl ester
  • Phosphonic acid, (1-aminopentyl)-, dipropyl ester
  • Phosphonic acid, (1-aminopentyl)-, dibutyl ester

These compounds share similar structures but differ in the length and type of ester groups. The unique properties of this compound, such as its specific ester groups, contribute to its distinct chemical and biological activities.

Properties

IUPAC Name

1-diethoxyphosphorylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22NO3P/c1-4-7-8-9(10)14(11,12-5-2)13-6-3/h9H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYBMPJEJRBOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(N)P(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462667
Record name Phosphonic acid, (1-aminopentyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77526-42-2
Record name Phosphonic acid, (1-aminopentyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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